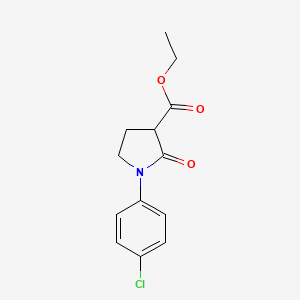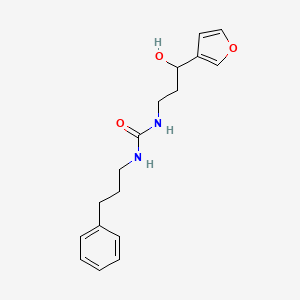![molecular formula C16H18ClNO3 B2625899 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol CAS No. 1223880-63-4](/img/structure/B2625899.png)
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is a chemical compound that belongs to the family of substituted phenols. It has a molecular formula of C16H18ClNO3 and a molecular weight of 307.77 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol consists of a phenol group with a chlorine atom at the 4th position and a 2,4-dimethoxybenzylamino group at the 2nd position .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol:
Pharmacological Research
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. This compound’s structure suggests it could be a candidate for developing new drugs, particularly in areas like anti-inflammatory or antimicrobial therapies .
Biochemical Studies
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows scientists to explore how it binds to specific enzymes, potentially inhibiting or activating them. This can provide insights into enzyme function and regulation, which is crucial for understanding various biochemical processes .
Proteomics Research
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is utilized in proteomics to study protein interactions and functions. By tagging or modifying proteins with this compound, researchers can track protein behavior in different cellular environments. This helps in identifying protein-protein interactions and understanding the complex networks within cells .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. It serves as a building block for synthesizing more complex molecules. Researchers use it to develop new synthetic pathways and to create derivatives that might have enhanced or novel properties. This is particularly important in the development of new materials and pharmaceuticals .
Toxicological Studies
Toxicologists study 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol to assess its safety and potential toxic effects. By examining its impact on various biological systems, researchers can determine safe exposure levels and identify any adverse effects. This information is crucial for regulatory purposes and for ensuring the safety of new chemical entities .
Environmental Chemistry
In environmental chemistry, this compound is analyzed for its behavior and fate in the environment. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. Understanding how it interacts with environmental components helps in assessing its ecological risk and in developing strategies for mitigating any negative effects .
Material Science
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is explored in material science for its potential applications in creating new materials. Its chemical properties can be leveraged to develop polymers, coatings, and other materials with specific desired characteristics. This can lead to innovations in various industries, including electronics and construction .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent for various analytical techniques. Researchers utilize it to calibrate instruments, validate methods, and ensure the accuracy of analytical results. Its well-defined chemical properties make it a valuable tool in the precise measurement and analysis of other substances .
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-[[(2,4-dimethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-5-3-11(16(8-14)21-2)9-18-10-12-7-13(17)4-6-15(12)19/h3-8,18-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVSBAAVVECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)
